Methallyl Phenyl Ether: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Methallyl Phenyl Ether: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Introduction: Unveiling Methallyl Phenyl Ether
Methallyl phenyl ether, with the chemical formula C₁₀H₁₂O and CAS number 5820-22-4, is an aromatic ether that holds a significant position in modern organic synthesis.[1][2][3] Structurally, it consists of a phenyl group bonded to a methallyl group through an ether linkage. This molecule is not merely a stable aromatic compound but a versatile synthetic intermediate, primarily owing to the reactivity of the methallyl group.[1] Its principal significance lies in its role as a precursor in multi-step syntheses, most notably in the production of agrochemicals.[1] This guide provides an in-depth exploration of its synthesis, physicochemical properties, key chemical transformations, and practical applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Synthesis of Methallyl Phenyl Ether: Methodologies and Mechanistic Insights
The preparation of methallyl phenyl ether is predominantly achieved through well-established etherification reactions. The choice of synthetic route often depends on factors such as scale, available starting materials, and desired purity.
The Cornerstone of Synthesis: The Williamson Ether Synthesis
The most traditional and robust method for synthesizing methallyl phenyl ether is the Williamson ether synthesis.[1] This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis due to its reliability and versatility.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]
Mechanism and Rationale:
The synthesis involves two critical steps:
-
Deprotonation of Phenol: Phenol is treated with a strong base to generate the sodium phenoxide ion.[1] The phenoxide is a potent nucleophile, significantly more reactive than the neutral phenol molecule.[4] Sodium hydride (NaH) is a particularly effective base for this purpose as its byproduct, hydrogen gas, is inert and bubbles out of the reaction mixture, driving the equilibrium forward.[5]
-
Nucleophilic Attack: The resulting phenoxide anion then attacks an appropriate methallyl electrophile, typically methallyl chloride or methallyl bromide.[1] This nucleophilic substitution reaction displaces the halide leaving group, forming the desired ether linkage.[1][4] For an efficient SN2 reaction, primary alkyl halides like methallyl chloride are ideal.[4]
The overall reaction can be represented as: C₆H₅OH + Base → C₆H₅O⁻Na⁺ C₆H₅O⁻Na⁺ + CH₂=C(CH₃)CH₂-Cl → C₆H₅OCH₂C(CH₃)=CH₂ + NaCl[1]
Caption: Williamson Ether Synthesis Workflow.
Alternative Synthetic Routes: Direct Etherification
A more atom-economical approach is the direct etherification of phenol with methallyl alcohol.[1] This method avoids the pre-formation of a halide. The reaction is typically conducted at elevated temperatures and requires a catalyst to facilitate the selective formation of the ether.[1] Various catalysts, including nanostructured materials like Fe/SiO₂·TiO₂, zeolites, and hydroquinone, have been investigated for this transformation.[1] Zeolites, with their shape-selective porous structures, can offer high selectivity in such etherification reactions.[1]
Detailed Experimental Protocol: Williamson Synthesis of Methallyl Phenyl Ether
This protocol is a representative procedure for the laboratory-scale synthesis of methallyl phenyl ether.
Materials and Reagents:
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methallyl chloride
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[1]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or diethyl ether for extraction
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.
-
Phenoxide Formation: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride under a nitrogen atmosphere. The resulting suspension is cooled in an ice bath. A solution of phenol in anhydrous THF is then added dropwise via the dropping funnel. The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.
-
Etherification: The reaction mixture is cooled again in an ice bath. Methallyl chloride is added dropwise to the stirred suspension of sodium phenoxide.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (the optimal temperature is typically between 80-120°C)[1]. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane or diethyl ether.
-
Purification: The combined organic extracts are washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure methallyl phenyl ether.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of methallyl phenyl ether is crucial for its handling, application, and characterization.
Key Physical Properties
The following table summarizes the key physical properties of methallyl phenyl ether:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O | [2][3] |
| Molecular Weight | 148.2 g/mol | [2][3] |
| CAS Number | 5820-22-4 | [1][2] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 175-176 °C (lit.) | [2][3][7] |
| Melting Point | -33.2°C | [2] |
| Density | 0.964 g/mL at 25 °C (lit.) | [2][3][7] |
| Refractive Index (n²⁰/D) | 1.514 (lit.) | [2][3][7] |
| Flash Point | 150 °F (65.6 °C) | [2] |
| Water Solubility | Immiscible | [6] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of methallyl phenyl ether.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characteristic. The methallyl protons (CH₂=C(CH₃)CH₂–O–) typically show signals in the range of δ 4.8–5.2 ppm, while the aromatic protons (C₆H₅–O–) appear as multiplets between δ 6.5–7.5 ppm.[1]
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The ether oxygen deshields the adjacent carbons, with the CH₂ carbon of the methallyl group appearing at a characteristic downfield shift.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of methallyl phenyl ether will exhibit characteristic absorption bands for the C-O-C ether linkage, C=C double bond of the methallyl group, and the aromatic C-H and C=C bonds of the phenyl ring.
Chemical Reactivity and Key Transformations
The chemical behavior of methallyl phenyl ether is dominated by the interplay between the aromatic ring and the reactive methallyl side chain.
The Claisen Rearrangement: A Gateway to Substituted Phenols
The most significant chemical transformation of methallyl phenyl ether is the Claisen rearrangement.[1] This pericyclic,[2][2]-sigmatropic rearrangement involves the intramolecular reorganization of six bonding electrons through a single cyclic transition state.[1] Upon heating, methallyl phenyl ether rearranges to form 2-methallylphenol.[1]
Caption: The Claisen Rearrangement of Methallyl Phenyl Ether.
This transformation is of immense synthetic utility as it provides a direct route to ortho-substituted phenols, which are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals.[1] For instance, 2-methallylphenol is a crucial intermediate in the industrial synthesis of the carbamate insecticide carbofuran.[1]
Applications in Industry and Research
The unique structural features of methallyl phenyl ether make it a valuable molecule in several domains:
-
Agrochemicals: As highlighted, it is a key precursor in the synthesis of certain pesticides.[1]
-
Polymer Science: It is used as a polymerization initiator for plastics and resins.[2][7]
-
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including fragrances and pharmaceuticals. The ability to functionalize both the aromatic ring and the double bond opens up a wide array of synthetic possibilities.[1]
Safety and Handling
Methallyl phenyl ether requires careful handling in a laboratory or industrial setting. It is a combustible liquid and may cause an allergic skin reaction or allergy or asthma symptoms if inhaled.[6][8]
-
Handling: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid contact with skin and eyes, and prevent inhalation of vapors.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[6][8]
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[8] If inhaled, move the person to fresh air.[9] In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[8] Seek medical attention if symptoms persist.[6][8]
Conclusion
Methallyl phenyl ether is a compound of significant interest due to its accessible synthesis and its role as a versatile intermediate in organic chemistry. The Williamson ether synthesis provides a reliable and scalable method for its production. Its defining chemical characteristic, the Claisen rearrangement, offers an elegant pathway to valuable ortho-substituted phenols. With applications spanning from agrochemicals to polymer science, a thorough understanding of the synthesis, properties, and reactivity of methallyl phenyl ether is essential for researchers and professionals aiming to leverage its synthetic potential.
References
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National Center for Biotechnology Information. (n.d.). Ether, 1-methylallyl phenyl. PubChem. Retrieved from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Allyl phenyl ether. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]
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